molecular formula C10H12ClN3 B14018886 5-chloro-1-isopropyl-1H-benzo[d]imidazol-2-amine

5-chloro-1-isopropyl-1H-benzo[d]imidazol-2-amine

Cat. No.: B14018886
M. Wt: 209.67 g/mol
InChI Key: HLJNPBBGCNCDQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-1-isopropyl-1H-benzo[d]imidazol-2-amine is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-1-isopropyl-1H-benzo[d]imidazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloro-1,2-phenylenediamine with isopropylamine under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired benzimidazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be carefully controlled to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

5-chloro-1-isopropyl-1H-benzo[d]imidazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-chloro-1-isopropyl-1H-benzo[d]imidazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 5-chloro-1-isopropyl-1H-benzo[d]imidazol-2-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application, but common targets include microbial enzymes and cellular receptors involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-1H-benzo[d]imidazol-2-amine
  • 1-isopropyl-1H-benzo[d]imidazol-2-amine
  • 5-chloro-2-methyl-1H-benzo[d]imidazole

Uniqueness

5-chloro-1-isopropyl-1H-benzo[d]imidazol-2-amine is unique due to the presence of both the chlorine atom at the 5-position and the isopropyl group at the 1-position. This combination of substituents can significantly influence its chemical reactivity and biological activity, making it distinct from other benzimidazole derivatives .

Properties

Molecular Formula

C10H12ClN3

Molecular Weight

209.67 g/mol

IUPAC Name

5-chloro-1-propan-2-ylbenzimidazol-2-amine

InChI

InChI=1S/C10H12ClN3/c1-6(2)14-9-4-3-7(11)5-8(9)13-10(14)12/h3-6H,1-2H3,(H2,12,13)

InChI Key

HLJNPBBGCNCDQP-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=C(C=C(C=C2)Cl)N=C1N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.